2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid

Description

Chemical Identity and Structural Classification

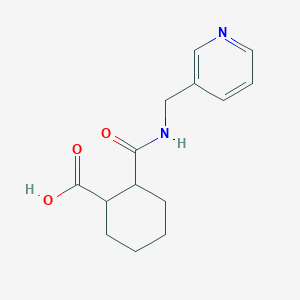

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid exists as a multifunctional organic compound bearing the Chemical Abstracts Service registry number 309292-93-1. The compound exhibits a molecular formula of C14H18N2O3 with a precisely calculated molecular weight of 262.30 grams per mole. This molecular architecture encompasses several distinct functional groups that contribute to its chemical reactivity and potential biological activity.

The structural framework consists of a cyclohexane ring system substituted at the 1-position with a carboxylic acid group and at the 2-position with a carbamoyl moiety. The carbamoyl group is further functionalized through attachment to a 3-pyridylmethyl substituent, creating a complex three-dimensional molecular arrangement. The compound exists with two defined stereocenters, indicating the potential for multiple stereoisomeric forms, though specific stereochemical configurations are not definitively established in the available literature.

According to PubChem database records, the compound was first documented in chemical databases on July 19, 2005, with the most recent structural modifications recorded as recently as May 24, 2025. The International Union of Pure and Applied Chemistry designation follows the systematic nomenclature as 2-[(3-pyridinylmethyl)carbamoyl]cyclohexanecarboxylic acid, while alternative naming conventions include 2-{[(pyridin-3-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid.

The compound demonstrates structural relationships to several important chemical classes. As a cyclohexanecarboxylic acid derivative, it shares fundamental characteristics with cyclohexanecarboxylic acid, which belongs to the broader family of carboxylic acids and serves as a precursor to various industrial chemicals including caprolactam. The presence of the pyridine moiety introduces aromatic nitrogen heterocycle functionality, which is frequently associated with biological activity and pharmaceutical applications.

Historical Context and Discovery Pathway

The development of this compound represents an intersection of several historical trends in organic and medicinal chemistry. The cyclohexanecarboxylic acid backbone traces its origins to fundamental studies in alicyclic chemistry, where cyclohexane derivatives gained prominence as saturated analogs of aromatic compounds. Cyclohexanecarboxylic acid itself has been recognized as the saturated analog of benzoic acid and has found applications as a flavoring ingredient and chemical intermediate.

The incorporation of pyridylmethyl functionality reflects the broader historical development of pyridine-containing compounds in pharmaceutical research. Pyridine derivatives have been extensively investigated since the mid-twentieth century due to their ability to participate in hydrogen bonding interactions and their frequent occurrence in biologically active natural products and synthetic pharmaceuticals. The specific 3-pyridylmethyl substitution pattern represents a strategic approach to introducing nitrogen-containing heterocycle functionality while maintaining favorable pharmacokinetic properties.

The carbamoyl linkage connecting these two structural elements reflects advances in amide bond chemistry and recognition of carbamate and carbamoyl groups as important pharmacophores. Research into carbamate-containing compounds has demonstrated their utility as prodrugs, enzyme inhibitors, and receptor modulators. The evolution of synthetic methodologies for creating carbamoyl linkages has enabled the construction of increasingly complex molecular architectures such as this compound.

Database records indicate that formal documentation of this specific compound structure began in 2005, coinciding with expanded efforts in pharmaceutical research to explore novel molecular scaffolds for drug discovery. The timing of its initial characterization aligns with increased interest in phosphodiesterase inhibitors and related therapeutic targets, suggesting that its development may have been influenced by contemporary pharmaceutical research priorities.

Position within Medicinal Chemistry Research

This compound occupies a unique position within the landscape of medicinal chemistry research due to its structural complexity and functional group diversity. The compound represents a sophisticated example of hybrid molecule design, where distinct pharmacophoric elements are combined to potentially achieve enhanced biological activity or improved pharmaceutical properties.

The cyclohexanecarboxylic acid framework provides a flexible, non-aromatic scaffold that can adopt multiple conformations, potentially allowing for optimization of binding interactions with biological targets. This structural feature is particularly valuable in medicinal chemistry, where conformational flexibility can be leveraged to achieve selective binding to specific protein active sites. The carboxylic acid functionality introduces ionizable character under physiological conditions, which can influence solubility, membrane permeability, and protein binding characteristics.

The pyridylmethyl substituent introduces several important medicinal chemistry considerations. The pyridine nitrogen can serve as a hydrogen bond acceptor, potentially forming critical interactions with amino acid residues in protein binding sites. Additionally, the aromatic character of the pyridine ring can participate in π-π stacking interactions or other aromatic binding modes. The methylene spacer between the carbamoyl nitrogen and the pyridine ring provides conformational flexibility while maintaining the potential for favorable binding interactions.

Research into structurally related compounds has demonstrated the importance of carbamoyl-containing molecules in pharmaceutical applications. Studies have shown that carbamate and carbamoyl groups can serve as bioisosteres for other functional groups, potentially offering improved metabolic stability or altered binding profiles compared to their analogs. The specific positioning of the carbamoyl group in this compound creates opportunities for both intramolecular and intermolecular hydrogen bonding interactions.

The compound's structural features align with several important trends in contemporary medicinal chemistry research. The combination of saturated ring systems with aromatic heterocycles reflects efforts to balance molecular complexity with drug-like properties. The presence of multiple hydrogen bonding sites provides opportunities for specific protein-ligand interactions, while the overall molecular weight and lipophilicity appear to fall within ranges typically associated with oral bioavailability.

Significance in Phosphodiesterase Inhibitor Studies

The structural characteristics of this compound demonstrate significant relevance to phosphodiesterase inhibitor research, particularly in the context of phosphodiesterase 4 (PDE4) inhibition. PDE4 enzymes represent critical therapeutic targets for the treatment of inflammatory airway diseases, dermatological conditions, and neurological disorders. The enzyme family is predominantly responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) within immune cells and cells of the central nervous system.

Structural analysis of established PDE4 inhibitors reveals common architectural features that are present in this compound. Many successful PDE4 inhibitors contain cyclohexane-based scaffolds, as exemplified by compounds such as cilomilast, which features a cis-4-cyano-4-substituted cyclohexanecarboxylic acid framework. The presence of carboxylic acid functionality in these inhibitors appears to be important for binding to the enzyme active site, potentially through coordination with metal ions or hydrogen bonding with active site residues.

The mechanism of PDE4 inhibition involves binding to the enzyme's catalytic domain, which comprises three important regions: a bivalent metal-binding pocket containing zinc and magnesium ions, a glutamine pocket that forms hydrogen bonds with the nucleotide moiety of cyclic adenosine monophosphate, and a solvent pocket. Effective PDE4 inhibitors typically occupy this active site through multiple interactions, including indirect binding to metal ions through hydrogen bonding to water molecules and hydrophobic interactions between planar ring structures and hydrophobic amino acid residues such as phenylalanine and isoleucine.

Research has demonstrated that PDE4 inhibition results in accumulation of intracellular cyclic adenosine monophosphate, subsequently activating protein kinase A, cyclic nucleotide-gated ion channels, and exchange factors directly activated by cyclic adenosine monophosphate. These pathways are involved in regulating pro-inflammatory and anti-inflammatory cytokine synthesis, T cell activation, neutrophil degranulation, antigen presentation, and epithelial integrity. The therapeutic potential of PDE4 inhibitors has been validated through the approval of roflumilast for inflammatory airway diseases, apremilast for psoriatic arthritis, and crisaborole for atopic dermatitis.

| Approved PDE4 Inhibitor | Indication | Structural Features |

|---|---|---|

| Roflumilast | Inflammatory airway diseases | Benzyl ether with difluoromethoxy substitution |

| Apremilast | Psoriatic arthritis | Thalidomide analog with phosphodiesterase selectivity |

| Crisaborole | Atopic dermatitis | Boron-containing heterocycle |

The structural similarity between this compound and established PDE4 inhibitors suggests potential for biological activity against these enzymes. The cyclohexanecarboxylic acid core provides the fundamental scaffold observed in active compounds, while the carbamoyl substituent may contribute to binding affinity through hydrogen bonding interactions. The pyridylmethyl group introduces additional opportunities for specific protein-ligand interactions, potentially enhancing selectivity or potency compared to simpler analogs.

Contemporary research efforts in PDE4 inhibitor development focus on improving the benefit-to-risk ratio by reducing adverse effects while maintaining therapeutic efficacy. The structural complexity of this compound may offer advantages in this regard, as the multiple functional groups provide opportunities for fine-tuning biological activity through systematic structural modifications. The compound represents a sophisticated approach to PDE4 inhibitor design that incorporates lessons learned from earlier generations of therapeutic agents in this class.

Properties

IUPAC Name |

2-(pyridin-3-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h3-4,7-8,11-12H,1-2,5-6,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLCGPJCJZCOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NCC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375191 | |

| Record name | SBB053463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309292-93-1 | |

| Record name | SBB053463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Cyclohexanecarboxylic Acid Core

The cyclohexanecarboxylic acid moiety is typically prepared via hydrogenation and oxidation steps starting from aromatic precursors such as p-xylene or benzenecarboxylic acid derivatives.

Hydrogenation of Aromatic Precursors: Aromatic carboxylic acids (e.g., benzenecarboxylic acid derivatives) undergo catalytic hydrogenation in the presence of tertiary cyclic amide solvents to yield cyclohexanecarboxylic acid compounds. This process can be performed in one or two steps, where the benzene ring is first hydrogenated to cyclohexane, followed by selective hydrogenation of carboxylic acid groups to hydroxymethyl groups if needed.

Oxidation and Structural Conversion: Starting from p-xylene or terephthalic acid, methyl groups are oxidized to carboxylic acid or aldehyde groups, followed by reduction of the aromatic ring to form the cyclohexane ring. This sequence allows for the generation of 4-(hydroxymethyl)cyclohexanecarboxylate intermediates, which are key precursors for further functionalization.

Isomer Control: The cyclohexane ring is often obtained as a cis/trans mixture, which can be isomerized to the desired geometric isomer depending on the target compound's stereochemical requirements.

Functionalization of the Cyclohexanecarboxylic Acid

The key functionalization step involves converting the hydroxymethyl group on the cyclohexane ring into an amine or carbamoyl derivative, enabling the attachment of the 3-pyridylmethyl group.

Conversion of Hydroxymethyl to Aminomethyl: The hydroxyl group of 4-(hydroxymethyl)cyclohexanecarboxylate is converted into a leaving group (e.g., halogen, tosylate, mesylate) which is then substituted by a nitrogen nucleophile such as azide or an amine precursor. Subsequent reduction or hydrolysis yields the primary amine derivative 4-(aminomethyl)cyclohexanecarboxylic acid.

One-Pot Hydrolysis and Amination: Some methods allow for a one-pot process where the hydrolysis of intermediates and conversion of hydroxyl to amine occur without isolation of intermediates, improving efficiency and reducing costs.

Use of Phase Transfer Catalysts and Buffers: The substitution reactions are often facilitated by quaternary ammonium salts (e.g., tetramethylammonium chloride) as phase transfer catalysts, and pH is controlled using buffering salts such as sodium bicarbonate or phosphate buffers to optimize reaction conditions.

Formation of the Carbamoyl Linkage with 3-Pyridylmethyl Group

The carbamoyl group linking the cyclohexanecarboxylic acid and the 3-pyridylmethyl moiety is typically formed via amide bond formation techniques.

Amide Bond Formation via Coupling Reagents: The carboxylic acid group of the cyclohexanecarboxylic acid or its derivatives is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), benzotriazol-1-ol (HOBt), or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). The activated intermediate then reacts with 3-pyridylmethylamine to form the carbamoyl linkage.

Solvent and Base Selection: Reactions are commonly performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or N-methyl-2-pyrrolidone (NMP). Bases like N,N-diisopropylethylamine (DIPEA) or triethylamine are used to neutralize the acid generated and promote coupling efficiency.

Reaction Conditions: Typical conditions involve stirring at ambient temperature or slightly elevated temperatures (20–40 °C) for 12–24 hours to ensure complete coupling. The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

Purification and Characterization

Isolation: After completion, the reaction mixture is diluted with organic solvents (e.g., dichloromethane, ethyl acetate), washed with aqueous solutions (brine, bicarbonate, or acid washes), dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography using silica gel with solvent gradients (e.g., hexanes/ethyl acetate mixtures) or recrystallization from suitable solvents to obtain the pure 2-(N-(3-pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid.

Characterization: The final compound is characterized by NMR spectroscopy (1H, 13C), mass spectrometry (MS), and melting point determination to confirm structure and purity.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The use of tertiary cyclic amide solvents during hydrogenation improves solubility and reaction efficiency for cyclohexane ring formation.

Phase transfer catalysts and buffered conditions enhance the substitution of hydroxyl groups with nitrogen nucleophiles, reducing side reactions and improving yield.

Coupling reagents such as TBTU and EDC·HCl in combination with bases like DIPEA provide efficient amide bond formation with minimal racemization or side products.

Reaction monitoring by TLC and HPLC is essential to optimize reaction times and avoid overreaction or decomposition.

Purification by silica gel chromatography with gradient elution ensures high purity, critical for pharmaceutical or polymer precursor applications.

Chemical Reactions Analysis

Types of Reactions

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens or other nucleophiles.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid is utilized in various fields of scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclohexanecarboxylic acid derivatives, focusing on substituent effects , biological activity , and applications .

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Bioactivity: The 3-pyridylmethyl group in the target compound may improve blood-brain barrier penetration compared to non-aromatic analogs like cyclohexylmethyl carbamate . Triazine-containing analogs () exhibit enhanced antiproliferative activity due to their ability to intercalate with DNA, a feature absent in the pyridyl-substituted compound .

Stereochemical Influence :

- The cis-configuration in the 5-HT3 antagonist () demonstrates higher receptor selectivity compared to trans-isomers, suggesting that stereochemistry in cyclohexane derivatives critically modulates pharmacological profiles .

Prodrug Potential: Methyl ester derivatives (e.g., ) show improved oral bioavailability over carboxylic acid forms, highlighting the trade-off between stability and activation .

Table 2: Physicochemical Properties (Representative Data)

Research Implications and Gaps

- Further studies on receptor binding and metabolic stability are needed.

- Synthetic Challenges : Unlike benzoic acid hydrogenation routes for CCA (), the target compound likely requires multi-step synthesis involving pyridylmethylamine coupling, which may affect scalability .

Biological Activity

2-(n-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid, with the molecular formula C14H18N2O3 and CAS number 309292-93-1, is an organic compound notable for its structural complexity and potential biological activities. This compound features a cyclohexane ring substituted with a carboxylic acid group and a pyridylmethyl carbamoyl moiety, which may contribute to its interaction with biological systems.

- Molecular Weight : 262.30 g/mol

- IUPAC Name : 2-(pyridin-3-ylmethylcarbamoyl)cyclohexane-1-carboxylic acid

- Chemical Structure :

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions may modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, it has shown the ability to induce apoptosis in cancer cells while sparing normal cells. The compound's action may be linked to the modulation of apoptosis-related proteins and cell cycle regulators.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases and kinases involved in disease processes. The specificity of inhibition is crucial for therapeutic applications, as it can minimize off-target effects.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antimicrobial potential.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study on Anticancer Effects

In a recent investigation featured in Cancer Research, the compound was tested on human breast cancer cell lines (MCF-7). Results showed that treatment with 50 µM of the compound resulted in a 40% reduction in cell viability after 48 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(N-(3-Pyridylmethyl)carbamoyl)cyclohexanecarboxylic acid and its derivatives?

- Methodological Answer : Synthesis typically involves coupling a cyclohexanecarboxylic acid scaffold with a pyridylmethyl carbamate group. For example, analogous compounds like trans-4-[(3-amino-5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-carbamoyl]-cyclohexanecarboxylic acid methyl ester are synthesized via stepwise reactions, including amide bond formation using carbodiimide coupling agents (e.g., HATU) and subsequent hydrolysis . Purification is achieved via reversed-phase HPLC, and structural validation is performed using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : While specific stability data for this compound is limited, analogous carbamoyl-substituted cyclohexanecarboxylic acids are hygroscopic and sensitive to prolonged light exposure. Store under inert gas (argon) at –20°C in amber vials. Handle in a fume hood with PPE (gloves, lab coat) to avoid inhalation or skin contact, as recommended for structurally similar compounds .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : Use H/C NMR to confirm carbamoyl and pyridylmethyl group connectivity. X-ray crystallography (as in 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid) resolves stereochemistry and hydrogen-bonding patterns .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; purity >95% is typical .

- Mass Analysis : HRMS or LC-MS for molecular ion verification .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) is effective for resolving enantiomers. For example, (±)-cis- and trans-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid were separated using isocratic elution with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid, achieving >99% enantiomeric excess .

Q. What in vivo pharmacological models are suitable for studying this compound’s activity as a metabotropic glutamate receptor modulator?

- Methodological Answer : Rodent models (e.g., Parkinson’s disease-induced mice) are used to assess allosteric modulation of mGluR4. Administer the compound intraperitoneally (5–20 mg/kg) and evaluate motor symptoms via rotarod or catalepsy tests. Pharmacokinetic parameters (e.g., brain penetration) are quantified using LC-MS/MS of plasma and brain homogenates .

Q. What strategies mitigate off-target effects in structural analogs of this compound?

- Methodological Answer :

- Selectivity Screening : Test against a panel of 100+ GPCRs and ion channels (e.g., Eurofins Cerep Panels) to identify cross-reactivity .

- SAR Optimization : Modify the pyridylmethyl group (e.g., halogenation or methyl substitution) to enhance binding specificity. For instance, 2-(6-Methyl-pyridin-2-ylcarbamoyl)-cyclohexanecarboxylic acid showed improved selectivity in mGluR4 assays .

Q. How do isotopic labeling studies inform the biosynthetic pathway of the cyclohexanecarboxylic acid moiety?

- Methodological Answer : C- and H-labeled shikimic acid feeding experiments in Streptomyces collinus revealed that the cyclohexanecarboxylic acid group derives from shikimate via sequential dehydration, reduction, and isomerization steps. LC-MS tracking of labeled intermediates (e.g., 5-hydroxycyclohex-1-enecarboxylic acid) confirmed the pathway .

Contradictions and Limitations

- Safety Data : While one MSDS indicates no acute hazards for a structurally similar compound , other studies recommend stringent handling due to potential irritancy of carbamoyl groups .

- Biosynthetic Pathways : Evidence from Streptomyces collinus conflicts with earlier Alicyclobacillus models , suggesting organism-specific pathway variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.